molecular formula C13H17N3 B1504229 3-(4-Methylpiperazin-1-YL)-1H-indole CAS No. 859164-44-6

3-(4-Methylpiperazin-1-YL)-1H-indole

Cat. No.: B1504229
CAS No.: 859164-44-6
M. Wt: 215.29 g/mol
InChI Key: DZCWFZGVUTXGDD-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-YL)-1H-indole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

A novel series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and analyzed for their cytotoxic activities against human cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116). These compounds showed comparable activity to the reference drug 5-fluorouracil, with some derivatives exhibiting lower IC50 concentrations, indicating potent cytotoxic effects (Koksal et al., 2012).

DNA Minor Groove Binding

Research on 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole highlighted its synthesis from related indole derivatives. This compound was evaluated as a DNA ligand, suggesting potential applications in studying DNA interactions (Clark et al., 1998).

Antimycobacterial Effect

A study on 3-[(4-arylpiperazin-1-yl)methyl]indoles demonstrated their effectiveness in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Malinka & Świątek, 2004).

Bioactivity in Marine Drugs

A new alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, was isolated from a deep-sea actinomycete. This compound displayed weak antimicrobial activity and no cytotoxicity on human liver cell lines, suggesting potential applications in marine drug discovery (Yang et al., 2012).

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCWFZGVUTXGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696864
Record name 3-(4-Methylpiperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859164-44-6
Record name 3-(4-Methylpiperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a method similar to 3-morpholin-4-yl-1H-indole using 3-(4-Methyl-piperazin-1-yl)-1-triisopropylsilanyl-1H-indole (0.35 g, 0.94 mmol) and 1N solution of tetrabutylammonium fluoride (1.40 mL) to prepare the title compound. Purify by flash chromatography using 2 to 12% methanol in dichloromethane to give the title compound (0.12 g 60%). MS (ES) 216.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-Methyl-piperazin-1-yl)-1-triisopropylsilanyl-1H-indole
Quantity
0.35 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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